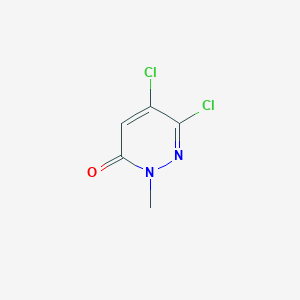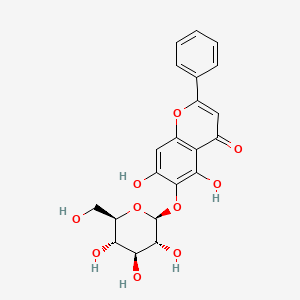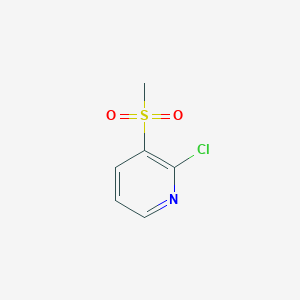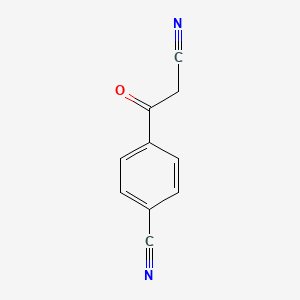
3-Hydroxy-5-methylbenzaldehyde
Descripción general
Descripción
3-Hydroxy-5-methylbenzaldehyde is a chemical compound with the molecular formula C8H8O2 . It has an average mass of 136.148 Da and a monoisotopic mass of 136.052429 Da . It is also known by its IUPAC name, 3-hydroxy-5-methylbenzaldehyde .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-5-methylbenzaldehyde consists of 8 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H8O2/c1-6-2-7(5-9)4-8(10)3-6/h2-5,10H,1H3 .Physical And Chemical Properties Analysis
3-Hydroxy-5-methylbenzaldehyde has a density of 1.2±0.1 g/cm³, a boiling point of 259.2±20.0 °C at 760 mmHg, and a flash point of 107.4±14.4 °C . It has a molar refractivity of 39.7±0.3 cm³, a polar surface area of 37 Ų, and a molar volume of 115.8±3.0 cm³ .Aplicaciones Científicas De Investigación
pH-Responsive Fluorescent Sensor
3-Hydroxy-5-methylbenzaldehyde derivatives exhibit selective fluorescent pH sensing, valuable for studying biological organelles. A study by Saha et al. (2011) developed a compound, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde, demonstrating a 250-fold increase in fluorescence intensity within the pH range of 4.2 to 8.3, indicating its potential as a pH sensor in biological research (Saha et al., 2011).
Synthesis of Pheromones
2-Hydroxy-6-methylbenzaldehyde, a related compound, is significant in synthesizing pheromones for astigmatid mites, functioning as alarm and sex pheromones. Noguchi et al. (1997) established a synthesis method for practical applications of these pheromones (Noguchi et al., 1997).
Biomedical Applications
A compound synthesized from 3-methylbenzaldehyde, explored by Ryzhkova et al. (2020), shows promise for various biomedical applications, especially in regulating inflammatory diseases (Ryzhkova et al., 2020).
Nonlinear Optical Material
Jayareshmi et al. (2021) investigated 2-hydroxy-5-methylbenzaldehyde (HMB) for its potential as a nonlinear optical material. The study highlighted HMB's significant first and second order hyperpolarizabilities, showing its promise as a candidate for optical limiting materials (Jayareshmi et al., 2021).
Synthesis of Antibacterial Compounds
Hapsari et al. (2018) synthesized 4-hydroxy-3-methylchalcone from 4-hydroxy-3-methylbenzaldehyde, demonstrating its effective antibacterial activity against Escherichia coli and Staphylococcus aureus (Hapsari et al., 2018).
Safety and Hazards
3-Hydroxy-5-methylbenzaldehyde is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
3-hydroxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-7(5-9)4-8(10)3-6/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLHCFVCIGAAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10485187 | |
| Record name | 3-Hydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-5-methylbenzaldehyde | |
CAS RN |
60549-26-0 | |
| Record name | 3-Hydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-hydroxy-5-methylbenzaldehyde used in the synthesis of lanthanide complexes?
A1: 3-Hydroxy-5-methylbenzaldehyde serves as a crucial building block in the multi-step synthesis of hexadentate compartmental ligands. The research paper describes its condensation reaction with ethylenediamine or 1,3-diaminopropane to create these ligands []. These ligands, characterized by their multiple coordination sites, can then form stable complexes with lanthanide ions (Ln(III) = Pr, Sm, Gd, Dy) [].
Q2: What is the significance of studying the equilibrium constants (K) for the substitution of auxiliary ligands in these lanthanide complexes?
A2: Determining the equilibrium constants (K) for the substitution of auxiliary ligands in lanthanide complexes provides valuable insights into the stability and selectivity of these complexes []. The study found that the K values for different auxiliary ligands (salicylic acid, p-chlorobenzoic acid, benzoic acid, acetic acid, 4-bromophenol) varied systematically, suggesting that the structure and properties of the auxiliary ligand influence its interaction with the lanthanide complex []. This understanding is crucial for tailoring the properties of these complexes for potential applications in areas such as contrast agents for magnetic resonance imaging (MRI) or luminescent probes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















